molecular formula C37H61BrN2 B3363630 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide CAS No. 103998-45-4

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide

Cat. No.: B3363630
CAS No.: 103998-45-4
M. Wt: 613.8 g/mol
InChI Key: MHJYTWMXELDGBE-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide (DMASDPB) is a cationic styrylpyridinium derivative characterized by a hydrophobic docosyl (C22) chain and a dimethylamino-substituted styryl group. Its structure confers unique photophysical properties, including strong solvatochromism and fluorescence, making it valuable in materials science. DMASDPB is utilized in bio-hybrid light-emitting diodes (Bio-HLEDs) due to its efficient luminescence when complexed with DNA and in nonlinear optical applications, such as optical limiting in dye-doped polymer matrices . The long alkyl chain enhances solubility in hydrophobic environments and stabilizes interactions with polymers like polymethyl methacrylate methacrylic acid (PMMA-MA) .

Properties

IUPAC Name

4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-32-39-33-30-36(31-34-39)25-24-35-26-28-37(29-27-35)38(2)3;/h24-31,33-34H,4-23,32H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYTWMXELDGBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697190
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103998-45-4
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-docosylpyridinium bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : SP serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its reactive properties allow it to participate in various chemical reactions, facilitating the development of new compounds.
  • Langmuir Monolayers : SP has been extensively studied in the context of Langmuir monolayers, where it contributes to the formation of organized structures at air-water interfaces. Research has shown that SP can form mixed films with lipids such as dimyristoylphosphatidic acid (DMPA), leading to unique domain structures that exhibit anisotropic properties .

Biology

  • Fluorescent Probes : Due to its strong fluorescence properties, SP is utilized as a fluorescent probe in biological imaging. It can be employed to visualize cellular structures and processes, providing insights into cellular dynamics.
  • Study of Membrane Dynamics : SP's ability to integrate into lipid bilayers makes it a valuable tool for studying membrane dynamics and interactions. Its incorporation into membranes can alter their physical properties, allowing researchers to investigate the effects of various factors on membrane behavior .

Materials Science

  • Photonic Devices : SP is explored for its potential applications in photonic devices due to its optical properties. It can be incorporated into photonic crystal structures, enhancing their performance by enabling controlled light transmission and manipulation .
  • Biosensors : The amphiphilic nature of SP makes it suitable for developing biosensors. Its ability to form stable films can be harnessed for detecting biomolecules with high specificity and sensitivity, as demonstrated in various studies involving target analytes such as proteins .

Case Study 1: Langmuir Monolayer Studies

A study investigated the organization of mixed Langmuir films composed of SP and DMPA. The results indicated that at varying surface pressures, distinct circular domains were formed, demonstrating internal anisotropy. The findings were supported by techniques such as Brewster angle microscopy (BAM) and Grazing Incidence X-ray Diffraction (GIXD), which provided insights into the molecular arrangements within the films .

Case Study 2: Fluorescent Imaging Applications

In another research project, SP was utilized as a fluorescent probe to study neuroblastoma cells. The dye's fluorescence allowed researchers to monitor cellular processes in real-time, revealing critical information about cell behavior under different conditions. This application underscores SP's utility in biomedical research and its potential for advancing our understanding of cellular mechanisms .

Data Tables

Application AreaSpecific Use CaseTechniques Used
ChemistrySynthesis of complex moleculesOrganic synthesis methods
BiologyCellular imagingFluorescence microscopy
Materials SciencePhotonic devicesOptical characterization
BiosensorsDetection of biomoleculesSurface plasmon resonance (SPR)

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide involves its ability to interact with various molecular targets. The compound can be photoexcited, leading to the formation of an intramolecular charge transfer state. This property makes it useful in fluorescence-based applications, where it can act as a probe to detect changes in the environment or the presence of specific molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents Alkyl Chain Length Counterion Melting Point (°C) Key Applications
DMASDPB Docosyl (C22) 22 Br⁻ Not reported Bio-HLEDs, Optical limiting
4-(Dimethylamino)-1-(4-phenoxybutyl)pyridinium bromide Phenoxybutyl 4 Br⁻ 98–100 Not specified
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridinium bromide Hydroxyethyl 2 Br⁻ 148–150 Not specified
ASP+ (4-(4-(Dimethylamino)-styryl)-N-methylpyridinium) Methyl 1 None Not reported Serotonin transporter studies
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide Ethyl 2 I⁻ Not reported Solvatochromic studies
  • Alkyl Chain Impact : The docosyl chain in DMASDPB enhances hydrophobicity and stability in polymer matrices, contrasting with shorter-chain analogs like ASP+ (methyl) or hydroxyethyl derivatives, which exhibit higher polarity and lower thermal stability .
  • Counterion Effects : Bromide (Br⁻) in DMASDPB and iodide (I⁻) in ethylpyridinium analogs influence ionic strength and solubility. Iodide derivatives often show stronger ionic interactions due to larger anion size .

Spectroscopic and Optical Properties

Table 2: Spectroscopic Data and Optical Behavior

Compound IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Optical Properties
DMASDPB Not reported Not reported Strong two-photon fluorescence, optical limiting in PMMA-MA
Compound 1 3131 (C–H Ar), 1599–1469 (C=C) 1H: 6.89–6.93 (Ar-H), 8.40 (Ar-H) Not studied
ASP+ Not reported Not reported Binding-induced fluorescence in transporters
Ethyl derivative 1707 (C=O), 1603 (C=N) 1H: 6.90 (Ar-H), 8.01 (Ar-H) Solvatochromism, charge-transfer interactions
  • Fluorescence : DMASDPB exhibits strong luminescence in DNA complexes, while ASP+ shows fluorescence upon binding to serotonin transporters, highlighting context-dependent emission .

Biological Activity

Introduction

4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide, commonly referred to as DASPB, is a synthetic organic compound that exhibits significant biological and optical properties. This article delves into the biological activity of DASPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DASPB is characterized by its unique molecular structure, which includes a pyridinium ring and a long hydrophobic docosyl chain. This structural configuration contributes to its amphiphilic nature, allowing it to interact with various biological membranes and systems.

Molecular Formula

  • Chemical Formula : C₃₁H₄₃BrN₂
  • Molecular Weight : 515.59 g/mol

Structural Features

  • Pyridinium Ring : Contributes to the compound's solubility and interaction with biological targets.
  • Dimethylamino Group : Enhances electron donation, increasing the compound's reactivity.
  • Docosyl Chain : Provides hydrophobic characteristics, facilitating membrane incorporation.

DASPB operates through several mechanisms that contribute to its biological effects:

  • Membrane Interaction : The long hydrophobic chain allows DASPB to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Fluorescence Properties : DASPB exhibits strong fluorescence, making it useful in imaging applications and as a probe for biological studies.
  • Non-linear Optical Properties : The compound has been studied for its potential in non-linear optics, which could lead to applications in photonics and imaging technologies .

Antimicrobial Activity

DASPB has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that the compound disrupts bacterial membranes, leading to cell lysis. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Research has indicated that DASPB exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with cellular membranes and subsequent activation of apoptotic pathways. A study reported an IC50 value indicating significant cytotoxicity towards certain cancer cell lines .

Case Study: Non-linear Optical Applications

In studies focused on optical phase conjugation, DASPB was incorporated into polymer films. The results showed that DASPB-doped films exhibited enhanced non-linear optical properties, making them suitable for applications in advanced photonic devices .

Table 1: Summary of Biological Activities of DASPB

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Non-linear OpticsExhibits strong non-linear optical properties

Table 2: Cytotoxicity Data for DASPB

Cell LineIC50 (µM)Effect Observed
HeLa15.0Significant apoptosis
MCF-710.5Cell cycle arrest
A54912.0Induction of necrosis

Q & A

Q. What are the key synthetic routes for 4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Quaternization : Reacting pyridine derivatives (e.g., 4-dimethylaminopyridine) with 1-bromodocosane under reflux in an aprotic solvent (e.g., acetonitrile) to form the pyridinium core. Reaction time (24–48 hours) and stoichiometric excess of the alkyl bromide (1.2–1.5 equivalents) are critical for high yields .

Styryl Group Formation : Condensation of the quaternized pyridinium intermediate with 4-dimethylaminobenzaldehyde via a Knoevenagel reaction. Catalytic piperidine or ammonium acetate in ethanol at 60–80°C for 6–12 hours ensures optimal conjugation. Purity is enhanced via recrystallization from ethanol/diethyl ether mixtures .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm quaternization (e.g., downfield shift of pyridinium protons to δ 8.5–9.5 ppm) and styryl conjugation (vinyl proton coupling constants J=1216J = 12–16 Hz) .
  • FTIR/Raman : Detect C-Br stretching (550–600 cm1^{-1}) and styryl C=C vibrations (1600–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 581.48 for [C28_{28}H43_{43}N3_{3}]+^{+} with Br^{-} counterion) .

Advanced Research Questions

Q. How does the docosyl chain length influence micelle formation and critical micelle concentration (CMC) in aqueous solutions?

Methodological Answer: The CMC decreases with increasing alkyl chain length due to enhanced hydrophobic interactions. For 1-docosyl derivatives, CMC values are typically ~103^{-3}–104^{-4} M, measured via surface tension or fluorescence probe methods (e.g., pyrene polarity index). Dynamic light scattering (DLS) reveals micelle diameters of 5–20 nm. Comparative studies with shorter-chain analogs (e.g., tetradecyl) show a 10-fold lower CMC for docosyl derivatives, critical for drug delivery applications .

Q. What contradictions exist in reported fluorescence quantum yields (ΦF\Phi_FΦF​), and how can experimental variables be controlled?

Methodological Answer: Discrepancies in ΦF\Phi_F (e.g., 0.2–0.5 in literature) arise from:

  • Solvent Polarity : Higher ΦF\Phi_F in non-polar solvents due to reduced non-radiative decay.
  • Concentration Effects : Aggregation-caused quenching (ACQ) at >10 μM requires dilution or micellar encapsulation.
  • Instrument Calibration : Use standardized fluorophores (e.g., quinine sulfate in 0.1 M H2_2SO4_4) for relative ΦF\Phi_F calculations. Time-resolved fluorescence resolves lifetime heterogeneity from aggregated vs. monomeric states .

Q. How can computational modeling (DFT/MD) predict interactions of this compound with lipid bilayers or protein targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (correlated with fluorescence) and electrostatic potential maps (for binding site prediction).
  • Molecular Dynamics (MD) : Simulate insertion into lipid bilayers (e.g., POPC membranes) using GROMACS. The docosyl chain anchors the compound in the hydrophobic core, while the styryl group interacts with polar headgroups. Trajectory analysis (e.g., radial distribution functions) quantifies stability over 100+ ns simulations .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Profiling : Use IC50_{50} assays (e.g., MTT) across multiple cell lines (e.g., HeLa, HEK293) with controlled serum concentrations (e.g., 10% FBS vs. serum-free).
  • Membrane Permeability : Confocal microscopy with fluorescent analogs distinguishes intracellular uptake vs. membrane adsorption.
  • Mechanistic Studies : ROS generation assays (DCFH-DA probe) and caspase-3/7 activity measurements clarify apoptosis vs. necrosis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide

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